molecular formula C16H23ClN2O3 B3941730 N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride

N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride

Cat. No.: B3941730
M. Wt: 326.82 g/mol
InChI Key: WONBFMTUGLFLKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Amide Bond Formation: The final step involves the coupling of the benzodioxole and piperidine intermediates with a propanamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxole ring could play a role in binding to aromatic residues, while the piperidine ring might interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide: The non-hydrochloride form of the compound.

    N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide: Lacks the methyl group on the piperidine ring.

    N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)butanamide: Has a butanamide group instead of a propanamide group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride is unique due to the specific combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the hydrochloride group can enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-12-3-2-7-18(10-12)8-6-16(19)17-13-4-5-14-15(9-13)21-11-20-14;/h4-5,9,12H,2-3,6-8,10-11H2,1H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONBFMTUGLFLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
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N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
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N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
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N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
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N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
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N-(1,3-benzodioxol-5-yl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride

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